2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

Catalog No.
S8411641
CAS No.
M.F
C11H13ClO4
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic ...

Product Name

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

IUPAC Name

2-(4-chloro-2-methoxyphenoxy)-2-methylpropanoic acid

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C11H13ClO4/c1-11(2,10(13)14)16-8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

WYLJRWRBECQTES-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is a chemical compound characterized by its unique molecular structure, which includes a phenoxy group substituted with chlorine and methoxy groups. This compound is a derivative of propionic acid, specifically featuring a 4-chloro-2-methoxy-phenoxy moiety. Its chemical formula is C11H13ClO4C_{11}H_{13}ClO_4 and it has a CAS number of 2279124-53-5. The compound appears as an odorless, crystalline powder that ranges in color from colorless to brown, and it is primarily utilized in agricultural applications as a herbicide due to its effectiveness in controlling certain types of weeds .

The reactivity of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is influenced by the presence of functional groups in its structure. It can undergo typical carboxylic acid reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Neutralization: Reaction with bases to form salts.
  • Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

These reactions are significant in the synthesis of derivatives and analogs that may exhibit different biological activities or enhanced properties.

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid exhibits herbicidal activity, primarily targeting broadleaf weeds. Its mechanism involves the disruption of plant growth processes, likely through interference with auxin transport and signaling pathways. The compound is known to be toxic to certain aquatic organisms, highlighting the need for careful management in agricultural settings to prevent environmental contamination .

Synthesis of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid typically involves several steps:

  • Chlorination: Introduction of the chlorine atom into the phenolic ring.
  • Methoxylation: Substitution of a methoxy group at the appropriate position on the phenol.
  • Carboxylation: Formation of the propionic acid moiety through carboxylation reactions.

These steps can be carried out using various reagents and conditions tailored to achieve high yields and purity levels. Specific protocols may vary based on laboratory practices and desired outcomes .

The primary application of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid lies in agriculture as a herbicide. It is effective against a range of broadleaf weeds while being less harmful to grasses, making it suitable for use in various crops. Additionally, due to its chemical properties, it may find applications in research settings for studying plant growth regulators and herbicide resistance mechanisms .

Several compounds share structural similarities with 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid, including:

Compound NameChemical FormulaUnique Features
MecopropC10H11ClO3C_{10}H_{11}ClO_3A racemic mixture with herbicidal properties; lacks methoxy group
2-(4-Chloro-3-methylphenoxy)-propanoic acidC10H11ClO3C_{10}H_{11}ClO_3Similar structure but differs in methyl placement on the phenyl ring
2-(4-Chloro-phenoxy)propanoic acidC9H9ClO3C_{9}H_{9}ClO_3Lacks additional methyl and methoxy groups; simpler structure

The uniqueness of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid lies in its specific combination of functional groups which enhances its selectivity and efficacy as a herbicide compared to these similar compounds. The presence of both chlorine and methoxy groups contributes to its distinct biological activity profile .

Phenoxypropionic acids have been pivotal in herbicide development since the mid-20th century. Early derivatives like mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) demonstrated selective herbicidal activity by mimicking auxin growth hormones. Structural analogs with altered substituents—such as the 2-methoxy group in the target compound—were explored to balance efficacy and environmental impact.

Key Historical Developments

CompoundSubstituents on Phenoxy RingKey Properties
MCPA4-chloro, 2-methylAuxin mimic; broadleaf herbicide
Dichlorprop2,4-dichloro, 2-methylChiral selectivity for (2R)-isomer
Target Compound4-chloro, 2-methoxyHypothetical auxin analog (untested)

The shift from methyl to methoxy substituents reflects efforts to modulate solubility and metabolic stability. Methoxy groups often increase hydrophilicity compared to alkyl groups, potentially affecting soil mobility and target plant uptake.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.0502366 g/mol

Monoisotopic Mass

244.0502366 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-01-05

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